3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one
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Overview
Description
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a nitro group, and a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves multiple steps. One common approach starts with the preparation of the benzodioxole moiety, which can be synthesized from catechol and disubstituted halomethanes . The nitro group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents . The final step involves the formation of the pyranone ring, which can be achieved through cyclization reactions under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents used.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium on carbon . Reaction conditions often involve controlled temperatures and the use of solvents like methanol and dichloromethane .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, halogenated compounds, and oxidized products .
Scientific Research Applications
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the benzodioxole moiety can interact with hydrophobic pockets in proteins . These interactions can lead to the inhibition of enzyme activity or the modulation of protein function .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with similar structural features.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound with a benzodioxole moiety.
1,3-Benzodioxole, 5-(1-propenyl)-: A compound with a similar benzodioxole structure.
Uniqueness
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group and the pyranone ring sets it apart from other benzodioxole derivatives .
Properties
IUPAC Name |
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO7/c1-8-4-11(17)14(15(18)23-8)10(6-16(19)20)9-2-3-12-13(5-9)22-7-21-12/h2-5,10,17H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPXNXWFEJCLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(C[N+](=O)[O-])C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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